Pod-II

Description

Properties

CAS No. |

156928-68-6 |

|---|---|

Molecular Formula |

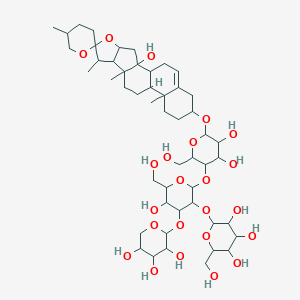

C50H80O23 |

Molecular Weight |

1049.2 g/mol |

IUPAC Name |

2-[2-[4,5-dihydroxy-2-(hydroxymethyl)-6-(2-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C50H80O23/c1-20-7-12-50(65-18-20)21(2)31-27(73-50)14-49(63)25-6-5-22-13-23(8-10-47(22,3)24(25)9-11-48(31,49)4)66-44-39(62)36(59)40(30(17-53)69-44)70-46-42(72-45-38(61)35(58)33(56)28(15-51)67-45)41(34(57)29(16-52)68-46)71-43-37(60)32(55)26(54)19-64-43/h5,20-21,23-46,51-63H,6-19H2,1-4H3 |

InChI Key |

BSPJQLDWNQBHGY-UHFFFAOYSA-N |

SMILES |

CC1CCC2(C(C3C(O2)CC4(C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(CO9)O)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)C)C)O)C)OC1 |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4(C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(CO9)O)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)C)C)O)C)OC1 |

Synonyms |

3-O-beta-D-glucopyranosyl-(1-2)-(beta-D-xylopyranosyl-(1-3))-beta-D-glucopyranosyl-(1-4)-galactopyranosyl-25(R)-spirost-5-en-3beta,14alpha-diol POD-II |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Strategies for Podophyllotoxin Derivatives

General Principles of Aryltetralin Lignan (B3055560) Chemical Synthesis

The synthesis of the aryltetralin lignan core, characteristic of podophyllotoxin (B1678966), is a complex challenge that has been met with several ingenious strategies. These methods focus on the stereocontrolled construction of the tetracyclic system. Generally, synthetic studies can be categorized into four main approaches. nih.gov

One of the foundational strategies is the oxo-ester route . This approach typically involves the Stobbe condensation of a diaryl ketone with diethyl succinate (B1194679) to form an intermediate that is then cyclized via a Friedel-Crafts-type reaction to construct the naphthalene (B1677914) ring system. Subsequent transformations then establish the lactone ring.

The dihydroxy acid route offers an alternative pathway where a key intermediate, a dihydroxy acid, is cyclized to form the lactone ring. This method provides good control over the stereochemistry at the C-2 and C-3 positions of the aryltetralin core.

A more contemporary approach involves a tandem conjugate addition route . This strategy often employs a Michael addition of a nucleophile to an unsaturated ester, followed by an intramolecular reaction to form the tetralin ring system. This method can be highly efficient in setting multiple stereocenters in a single cascade.

Diversification Strategies for Podophyllotoxin Scaffolds

The podophyllotoxin molecule serves as a versatile scaffold for chemical modification. These modifications are primarily aimed at improving the therapeutic index and altering the mechanism of action. Key strategies include esterification, incorporation of heterocyclic moieties, and the creation of hybrid molecules.

Esterification and Functional Group Transformations

Esterification at the C-4 hydroxyl group of the podophyllotoxin core is a common and effective strategy for generating derivatives with altered pharmacological profiles. This functional group transformation can be achieved through various coupling methods.

One straightforward method involves the reaction of podophyllotoxin with a haloacyl chloride to form a haloacyl intermediate. This intermediate can then undergo a substitution reaction with a nucleophilic oxygen or nitrogen atom from another molecule under basic conditions. sci-hub.ru Alternatively, direct coupling with a carboxylic acid can be facilitated by coupling reagents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) or N,N′-dicyclohexylcarbodiimide (DCC). sci-hub.ru These reactions allow for the introduction of a wide array of functionalities, from simple alkyl chains to complex natural products.

| Derivative Type | Synthetic Strategy | Example Reagents | Reference |

|---|---|---|---|

| Haloacyl Intermediate Formation | Reaction with a chloro(bromo)acyl chloride followed by nucleophilic substitution. | Chloroacetyl chloride, Bromoacetyl bromide | sci-hub.ru |

| Direct Coupling | Use of coupling reagents to form an ester bond with a carboxylic acid. | EDCl, DCC, HATU | sci-hub.ru |

| Sulfamate Derivatives | Reaction with chlorosulfonic acid followed by treatment with ammonia (B1221849) or amines. | Chlorosulfonic acid, Ammonia, Aryl amines | nuph.edu.ua |

Incorporation of Diverse Heterocyclic Fragments

The introduction of heterocyclic fragments into the podophyllotoxin scaffold is a powerful strategy to enhance biological activity and modulate physicochemical properties. Nitrogen-containing heterocycles, such as imidazoles and triazoles, have been of particular interest.

A common synthetic route involves an initial esterification of podophyllotoxin with a reagent like 2-chloropropionyl chloride to yield an ester intermediate. This intermediate then reacts with a chosen heterocycle, such as imidazole (B134444) or 1,2,4-triazole, to form the final derivative. Further modifications, like the formation of imidazolium (B1220033) or triazolium salts by treating with various bromides, can also be performed to expand the chemical diversity. Studies have shown that podophyllotoxin-imidazolium and podophyllotoxin-1,2,4-triazolium salts exhibit excellent cytotoxic activity.

| Heterocycle | Point of Attachment | Synthetic Approach | Reported Activity | Reference |

|---|---|---|---|---|

| Imidazole | C-4 | Esterification followed by reaction with imidazole. | Potent cytotoxic activity. | |

| 1,2,4-Triazole | C-4 | Esterification followed by reaction with 1,2,4-triazole. | Excellent cytotoxic activity. | |

| Imidazolium/Triazolium Salts | C-4 | Treatment of heterocyclic derivatives with various bromides. | Enhanced cytotoxic activity compared to precursors. |

Hybridization Approaches in Derivative Design and Synthesis

The connection between the podophyllotoxin core and the other molecular entity can be achieved through various linkers, most commonly via ester or amide bonds. For instance, hybrids of podophyllotoxin with other natural products like bile acids or ligustrazine have been synthesized using amino acids as linkers. In such cases, the N-protected amino acid is first attached to the podophyllotoxin through an ester bond, and after deprotection, the second molecule is joined via an amide bond. sci-hub.ru This modular approach allows for the systematic exploration of different combinations and linker types to optimize biological activity.

Targeted Synthesis of 5'-Desmethoxydeoxypodophyllotoxin (Pod-II) and Analogues

The synthesis of analogues with modifications on the pendant E-ring, such as the removal of a methoxy (B1213986) group, presents a unique set of challenges. These modifications can significantly impact the molecule's interaction with its biological targets.

Specific Synthetic Pathways to Desmethoxy-Analogues

While a specific, detailed chemical synthesis pathway for 5'-Desmethoxydeoxypodophyllotoxin (this compound) is not extensively documented in readily available literature, its biosynthesis provides clues to potential synthetic strategies. In the natural biosynthetic pathway, the formation of deoxypodophyllotoxin (B190956) serves as a crucial branch point. longdom.org The precursor to yatein, another aryltetralin lignan, is (-)-5′-desmethoxy-yatein, which is formed via the methylation of (-)-pluviatolide. longdom.org This suggests that synthetic strategies could be developed starting from precursors that lack the 5'-methoxy group on the aromatic ring.

A general approach to synthesizing desmethoxy analogues of podophyllotoxin could involve starting with a tetralone precursor that lacks the corresponding methoxy group. For example, a synthetic protocol for podophyllotoxin analogues begins with a tetralone, which is then subjected to a series of reactions including bromination, dehydrohalogenation, and subsequent cyclization to form the lactone ring. By selecting a starting tetralone with a different substitution pattern on the pendant aryl ring, it is conceivable that analogues such as this compound could be synthesized. This would involve the synthesis of a 3,4-dimethoxyphenyl-substituted tetralone as a key starting material. The subsequent steps would then follow established procedures for constructing the aryltetralin lignan core. The main challenge lies in the stereocontrolled synthesis of the initial substituted tetralone and ensuring the desired stereochemistry throughout the synthetic sequence.

Regio- and Stereoselective Control in Lignan Derivative Synthesis

The precise control of regioselectivity and stereoselectivity is paramount in the synthesis of biologically active lignan derivatives like podophyllotoxin. The arrangement of substituents on the aromatic rings and the stereochemistry at the chiral centers profoundly influence the therapeutic efficacy of these molecules.

One of the key challenges in lignan synthesis is controlling the outcome of coupling reactions between two phenylpropane units. mdpi.com In nature, this process is meticulously controlled by dirigent proteins, which guide the stereospecific and regiospecific coupling of monolignol radicals. nih.govdundee.ac.uk In the laboratory, chemists have developed various strategies to mimic this control. Oxidative coupling reactions, often catalyzed by enzymes like laccase or peroxidase, or by metal complexes, are employed to dimerize monolignols. scispace.comresearchgate.net The reaction conditions, including the choice of catalyst, solvent, and pH, can influence the regioselectivity, leading to different linkage types between the monomeric units. scispace.com

For achieving stereocontrol, asymmetric synthesis methodologies are crucial. Chiral auxiliaries, catalysts, and reagents are utilized to induce chirality and selectively form the desired stereoisomers. For instance, tandem conjugate addition reactions and Diels-Alder reactions have been employed to construct the core structure of podophyllotoxin derivatives with high stereoselectivity. researchgate.net The introduction of a chiral auxiliary, such as a menthyloxy group, can guide the stereochemical outcome of key bond-forming steps. researchgate.net Furthermore, photocyclization of chiral atropisomeric precursors has proven to be an effective strategy for the stereoselective synthesis of cyclolignans related to podophyllotoxin. researchgate.net

Recent advancements have also focused on the use of metal-catalyzed reactions to achieve high levels of regio- and stereocontrol. For example, gold-catalyzed intramolecular cyclizations have been developed for the regioselective synthesis of 1-arylnaphthalenes, a structural motif found in some lignans. researchgate.net Similarly, silver-catalyzed [4+2] cyclization reactions provide a stereoselective route to polysubstituted tetrahydronaphthols, which can serve as key intermediates in the synthesis of podophyllotoxin analogues. researchgate.net

The table below summarizes some of the synthetic strategies employed to achieve regio- and stereoselective control in the synthesis of lignan derivatives.

| Synthetic Strategy | Key Features | Outcome |

| Enzymatic Oxidative Coupling | Utilizes enzymes like laccase or peroxidase. scispace.com | Mimics natural biosynthesis, can provide high regio- and stereoselectivity. nih.govdundee.ac.uk |

| Metal-Catalyzed Oxidative Coupling | Employs metal complexes to catalyze the dimerization of monolignols. scispace.com | Offers control over reaction conditions to influence selectivity. scispace.com |

| Asymmetric Diels-Alder Reactions | Utilizes chiral catalysts or auxiliaries to control stereochemistry. researchgate.net | Forms the core carbocyclic framework with high diastereoselectivity. researchgate.net |

| Tandem Conjugate Additions | Sequential Michael additions to construct the lignan skeleton. researchgate.net | Can create multiple stereocenters in a controlled manner. researchgate.net |

| Asymmetric Photocylization | Light-induced cyclization of chiral precursors. researchgate.net | Effective for the synthesis of cyclolignans with defined stereochemistry. researchgate.net |

Methodological Advancements in Pharmaceutical Synthesis Applicable to Lignan Derivatives

The pharmaceutical synthesis of lignan derivatives has benefited from a range of methodological advancements aimed at improving efficiency, scalability, and sustainability. These advancements are crucial for the cost-effective production of these complex molecules for clinical use.

One significant area of progress is the development of more efficient catalytic systems. The use of transition metal catalysts, such as palladium, rhodium, and copper, has become widespread in the synthesis of podophyllotoxin and its analogues. proquest.com These catalysts facilitate key bond-forming reactions, including cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are instrumental in constructing the complex carbon skeleton of lignans. For instance, a CuAAC/ring-opening procedure has been utilized to synthesize novel podophyllotoxin-N-sulfonyl amidine hybrids. proquest.com

Flow chemistry has emerged as a powerful tool in pharmaceutical synthesis, offering advantages in terms of safety, scalability, and reaction control. The use of continuous-flow photochemical reactors has been shown to improve the efficiency of photocyclization reactions in the synthesis of podophyllotoxin-related compounds, allowing for multigram-scale production. researchgate.net

Another important trend is the development of greener and more sustainable synthetic routes. This includes the use of environmentally benign solvents, atom-economical reactions, and biocatalysis. The enzymatic synthesis of lignans, inspired by their natural biosynthesis, represents a promising green approach. nsf.govarkat-usa.org

Furthermore, the concept of molecular hybridization, where the podophyllotoxin scaffold is combined with other pharmacologically active moieties, has led to the development of new derivatives with potentially improved therapeutic profiles. mdpi.com This strategy often requires the development of novel and efficient synthetic methods to link the different molecular fragments. For example, camptothecin–podophyllotoxin conjugates have been synthesized with the aim of creating dual inhibitors of Topoisomerase I and II. mdpi.com

The following table highlights some of the key methodological advancements in the pharmaceutical synthesis of lignan derivatives.

| Methodological Advancement | Application in Lignan Synthesis | Advantages |

| Transition Metal Catalysis | Cross-coupling reactions for C-C and C-heteroatom bond formation. proquest.com | High efficiency, functional group tolerance, and selectivity. |

| Flow Chemistry | Continuous production, particularly for photochemical reactions. researchgate.net | Improved safety, scalability, and reaction control. |

| Biocatalysis | Use of enzymes for specific transformations. nsf.govarkat-usa.org | High selectivity, mild reaction conditions, and sustainability. |

| Molecular Hybridization | Synthesis of conjugates with other bioactive molecules. mdpi.com | Potential for synergistic effects and improved drug properties. |

| Green Chemistry Approaches | Use of eco-friendly solvents and reagents, atom-economical reactions. | Reduced environmental impact and improved sustainability. |

Advanced Structural Analysis and Spectroscopic Characterization of Podophyllotoxin Derivatives

Elucidation of Derivative Structures via Advanced Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural assignment of podophyllotoxin (B1678966) derivatives, offering unparalleled detail regarding the chemical environment of individual atoms mdpi.commdpi.comnih.govtandfonline.comresearchgate.netvienkiemnghiem.gov.vnresearchgate.netgoogle.comfrontiersin.orgrsc.org. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are routinely employed.

1D NMR (¹H NMR and ¹³C NMR) : Proton NMR (¹H NMR) provides information on the number of non-equivalent protons, their chemical shifts, and coupling patterns, which are diagnostic for specific substructures within the aryltetralin skeleton tandfonline.comresearchgate.netresearchgate.netijpsdronline.com. Carbon-13 NMR (¹³C NMR) reveals the carbon skeleton and the presence of different carbon types (e.g., methyl, methylene, methine, quaternary) tandfonline.comresearchgate.netresearchgate.netrsc.org. Typical signals for podophyllotoxin derivatives include aromatic protons (δ 6.31-7.29 ppm), methoxy (B1213986) groups (δ 3.52-4.10 ppm), aliphatic protons (δ 2.7-3.1 ppm), and the methylenedioxy group (δ 5.85-6.00 ppm) ijpsdronline.com.

2D NMR Techniques :

DQF-COSY (Double-Quantum Filtered Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) establish proton-proton connectivity through bonds, revealing spin systems within the molecule tandfonline.com.

HMQC (Heteronuclear Multiple-Quantum Coherence) and HMBC (Heteronuclear Multiple-Bond Correlation) correlate protons with their directly attached carbons (HMQC) and carbons with protons across two or three bonds (HMBC), providing crucial connectivity information, especially for quaternary carbons and long-range couplings mdpi.comtandfonline.comrsc.org.

NOESY (Nuclear Overhauser Effect Spectroscopy) and NOE-difference experiments provide spatial proximity information between protons, aiding in the determination of relative stereochemistry and conformation tandfonline.com.

Table 1: Representative NMR Spectroscopic Data for a Podophyllotoxin Derivative (Illustrative)

| Position | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| H-2' | 6.42 (s) | 108.5 |

| H-5 | 6.84 (s) | 109.1 |

| H-8 | 6.45 (s) | 108.9 |

| H-7' | 4.56 (d, J=5.0 Hz) | 78.2 |

| H-8' | 2.89 (m) | 45.1 |

| H-α | 4.21 (dd) | 71.5 |

| H-β | 4.35 (dd) | 71.5 |

| OCH₃ (C-3') | 3.81 (s) | 56.1 |

| OCH₃ (C-4') | 3.84 (s) | 60.9 |

| OCH₃ (C-5') | 3.81 (s) | 56.1 |

| OCH₂O | 5.95 (s) | 101.4 |

| C=O (lactone) | - | 174.0 |

| C-1 | - | 132.0 |

| C-2 | - | 129.0 |

Note: This table provides illustrative data based on typical chemical shifts and coupling patterns observed for podophyllotoxin derivatives tandfonline.comresearchgate.netijpsdronline.com. Actual values for "Pod-II" would depend on its specific modifications.

Mass Spectrometry (MS) is crucial for determining the molecular weight and elemental composition of "this compound" and its derivatives, as well as providing insights into their fragmentation pathways mdpi.commdpi.comnih.govvienkiemnghiem.gov.vnresearchgate.netgoogle.comfrontiersin.orgrsc.orgoup.comnih.govresearchgate.netnih.govjchr.org.

High-Resolution Mass Spectrometry (HRMS) : HRMS, particularly Electrospray Ionization (ESI-MS), provides highly accurate molecular weight measurements, allowing for the precise determination of the molecular formula mdpi.commdpi.comrsc.org. For lignans, adduct ions like [M+NH₄]⁺ are often observed as base peaks, facilitating reliable molecular weight confirmation oup.com.

Tandem Mass Spectrometry (MS/MS) : MS/MS experiments involve fragmenting the precursor ion and analyzing the resulting product ions. The fragmentation patterns are highly characteristic of the compound's structure oup.comnih.govresearchgate.netnih.gov. For podophyllotoxin derivatives, common neutral losses (e.g., loss of water, methanol, acetyl groups, or specific aromatic fragments) provide diagnostic information about the presence and location of functional groups and substituents researchgate.netnih.gov. For instance, the presence of an acetyl group can be indicated by a 42 Da difference (loss of CH₂CO) in fragmentation oup.com.

Table 2: Representative MS Fragmentation Data for a Podophyllotoxin Derivative (Illustrative)

| m/z (Precursor Ion) | m/z (Product Ions) | Neutral Loss (Da) | Proposed Fragment | Structural Information |

| [M+H]⁺ (e.g., 415) | 397 | 18 (H₂O) | [M+H-H₂O]⁺ | Presence of hydroxyl group |

| 383 | 32 (CH₃OH) | [M+H-CH₃OH]⁺ | Loss of methoxy group | |

| 353 | 62 (CH₃OH + H₂O) | [M+H-2CH₃OH]⁺ | Multiple methoxy/hydroxyl losses | |

| 248 | - | Aryltetralin core | Core skeleton fragment | |

| 181 | - | Trimethoxyphenyl fragment | Aromatic ring with three methoxy groups |

Note: This table provides illustrative data based on typical fragmentation patterns observed for podophyllotoxin and its derivatives oup.comnih.govresearchgate.netnih.gov. Actual values for "this compound" would depend on its specific modifications.

Vibrational spectroscopy, specifically Infrared (IR) and Raman spectroscopy, provides complementary information about the functional groups present in "this compound" nih.govresearchgate.netrsc.orgjchr.orgslideshare.netresearchgate.net.

Infrared (IR) Spectroscopy : IR spectroscopy identifies functional groups by detecting the absorption of infrared radiation at specific frequencies, corresponding to molecular vibrations slideshare.net. Characteristic absorption bands for podophyllotoxin derivatives include:

Carbonyl stretching (C=O) from the lactone ring (typically around 1740-1780 cm⁻¹) sci-hub.ru.

Aromatic C-H stretching (around 3000-3100 cm⁻¹) and C=C stretching (around 1450-1600 cm⁻¹) researchgate.net.

Methoxy C-O stretching (around 1000-1200 cm⁻¹) nih.gov.

Hydroxyl O-H stretching (if present, broad band around 3200-3600 cm⁻¹) sci-hub.ru.

Raman Spectroscopy : Raman spectroscopy provides information about molecular vibrations that are Raman active, often complementing IR data, particularly for symmetric vibrations not observed in IR. Both techniques are used to confirm the presence of key functional groups and to assess the purity of the compound researchgate.net.

Solid-State Structure Determination through X-ray Crystallography

X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and absolute configuration mdpi.comsci-hub.rufrontiersin.orgcdnsciencepub.comresearchgate.netnih.govpdbj.org. For podophyllotoxin derivatives, obtaining suitable single crystals of "this compound" would allow for:

Confirmation of Connectivity : Direct visualization of how atoms are connected, confirming the results from NMR and MS.

Precise Molecular Conformation : Elucidation of the exact spatial arrangement of the aryltetralin skeleton and its substituents, including the puckering of rings and torsional angles sci-hub.ru.

Absolute Configuration Determination : Crucially, X-ray crystallography with anomalous dispersion can unambiguously determine the absolute stereochemistry of the chiral centers, which is vital for understanding the compound's biological activity cdnsciencepub.com. Studies have confirmed the cis-, trans-, and cis- arrangements of chiral centers (C1, C2, C3, and C4) in podophyllotoxin derivatives cdnsciencepub.com.

Intermolecular Interactions : Insights into crystal packing and intermolecular forces (e.g., hydrogen bonding), which can influence physical properties and potentially drug-receptor interactions researchgate.net.

For example, X-ray crystallographic analysis has been used to confirm the binding of podophyllotoxin derivatives to their biological targets, such as tubulin, providing a molecular snapshot of these interactions sci-hub.rufrontiersin.orgnih.govpdbj.org.

Impact of Targeted Structural Modifications on Molecular Conformation and Dynamics

Targeted structural modifications of podophyllotoxin, often at the C-4 position, have been extensively explored to optimize their pharmacological properties, leading to significant changes in their molecular conformation and dynamics mdpi.commdpi.comfrontiersin.orgsci-hub.rufrontiersin.orgnih.govnih.gov.

Stereochemical Impact : Even minor alterations in the structure can lead to significant changes in biological activities, sometimes even changing the molecular target or mechanism of action mdpi.comsci-hub.runih.gov. For example, while podophyllotoxin primarily acts as an antimitotic agent by binding to tubulin, some C-4 modified derivatives, like etoposide (B1684455), function as topoisomerase II inhibitors mdpi.comsci-hub.runih.gov.

Pharmacological Implications : Rational modifications at C-4 have been shown to improve various properties, including water solubility, cytotoxic activity, and drug resistance profiles mdpi.comnih.gov. Computational methods like molecular docking and molecular dynamics simulations are increasingly used to predict the binding interactions and conformational changes induced by these modifications, guiding the design of new derivatives with enhanced efficacy and reduced toxicity nih.govnih.gov.

Mechanistic Studies of Podophyllotoxin Derivatives at the Molecular and Cellular Level in Vitro

Inhibition of Tubulin Polymerization and Microtubule Dynamics

Microtubules, dynamic polymers of α,β-tubulin heterodimers, are crucial for various cellular processes, including cell division, intracellular transport, and maintaining cell shape. Pod-II, like its parent compound podophyllotoxin (B1678966), acts as a microtubule-destabilizing agent by inhibiting tubulin polymerization.

In vitro anti-tubulin assays, typically performed by monitoring turbidity changes at 350 nm, demonstrate the ability of this compound and related compounds to inhibit the assembly of tubulin into microtubules. Podophyllotoxin, for instance, significantly reduces the amount of polymerized tubulin, suggesting a destabilization of the microtubule network nih.gov.

In these assays, the polymerization of tubulin is initiated under specific conditions (e.g., in the presence of GTP at 37 °C), and the increase in turbidity is measured over time. Compounds like this compound, when added to the reaction, prevent or significantly reduce this increase in turbidity, indicating inhibition of tubulin polymerization. For comparison, tubulin-destabilizing agents like vinblastine (B1199706) and tubulin-stabilizing agents like paclitaxel (B517696) are often used as controls mdpi.comresearchgate.net.

| Compound | Mechanism of Action (In Vitro Tubulin Assay) | Reference Compound |

| This compound | Inhibits tubulin polymerization | Podophyllotoxin |

| Podophyllotoxin | Inhibits tubulin polymerization | Vinblastine |

| Vinblastine | Microtubule destabilizing agent | N/A |

| Paclitaxel | Microtubule stabilizing agent | N/A |

This compound and other tubulin inhibitors derived from podophyllotoxin exert their effects by binding to the colchicine (B1669291) binding site on β-tubulin nih.govmdpi.com. This binding site is located at the interface between the α- and β-tubulin subunits nih.govmdpi.com. The interaction of this compound with this site induces conformational changes in the tubulin dimer, specifically causing the tubulin to adopt a curved structure acs.org. This curved conformation prevents the tubulin dimers from assembling into straight protofilaments, thereby inhibiting microtubule formation and leading to microtubule depolymerization nih.govacs.org. The binding affinity of such compounds to the colchicine site is crucial for their potency nih.gov.

The primary cellular consequence of tubulin polymerization inhibition by this compound is the disruption of the mitotic spindle, which is essential for proper chromosome segregation during cell division mdpi.comfrontiersin.org. This disruption activates the spindle assembly checkpoint, leading to an arrest of the cell cycle at the G2/M phase nih.govnih.govmdpi.comfrontiersin.orgresearchgate.netresearchgate.net. In various in vitro cellular models, treatment with podophyllotoxin derivatives, including compounds with mechanisms akin to this compound, has been shown to significantly increase the percentage of cells in the G2/M phase in a concentration-dependent manner nih.govmdpi.com. This G2/M arrest prevents cancer cells from proceeding through mitosis, ultimately leading to cell death, often via apoptosis nih.govmdpi.com.

| Compound/Treatment | Cell Line (In Vitro) | Observed Effect (Cell Cycle) | Reference |

| HY-1 (Podophyllotoxin derivative) | HCT116 (human colon cancer) | Increased G2/M phase from 35.68% to 94.23% (dose-dependent) | nih.gov |

| Bavachinin (other compound) | NSCLC cell lines | Dose-dependent G2/M phase accumulation (e.g., A549 from 17.64% to 63.70%) | mdpi.com |

| CKBM (Natural product) | AGS (gastric cancer) | Increased G2/M population from 11.6% to 50.5% (dose-dependent) | medsci.org |

Modulation of DNA Topoisomerase II Activity

Beyond tubulin inhibition, many podophyllotoxin derivatives, including compounds represented by this compound, are potent modulators of DNA topoisomerase II (Topo II) activity. Topo II is an essential enzyme that regulates DNA topology by creating transient double-strand breaks, allowing DNA strand passage, and then re-ligating the breaks embopress.orgexcedr.com.

This compound, similar to clinically used epipodophyllotoxins like etoposide (B1684455), acts as a "topoisomerase II poison" excedr.commdpi.com. This mechanism involves stabilizing the transient topoisomerase II-DNA cleavage complex, preventing the re-ligation of DNA breaks mdpi.combiorxiv.orgnih.gov. This stabilization leads to the accumulation of protein-linked DNA breaks, which are highly cytotoxic and ultimately trigger cell death mdpi.comnih.gov.

In vitro enzymatic assays, such as the decatenation assay using kinetoplast DNA (kDNA), are employed to evaluate the effect of compounds on Topo II activity inspiralis.cominspiralis.comresearchgate.net. Kinetoplast DNA is a network of interlinked minicircles that Topo II can decatenate into individual, relaxed minicircles inspiralis.cominspiralis.com. This compound, when tested in such assays, would inhibit this decatenation process by trapping Topo II in a covalent complex with the DNA, thereby preventing the enzyme from completing its catalytic cycle biorxiv.orgnih.gov. The presence of these stabilized cleavage complexes can be detected by various methods, including gel electrophoresis to observe persistent DNA breaks or flow cytometry nih.govmdpi.com.

It is important to note that the primary mechanism of action can vary significantly among podophyllotoxin derivatives based on their structural modifications nih.govnih.gov. While the parent compound, podophyllotoxin, is predominantly a tubulin polymerization inhibitor, many semisynthetic derivatives, particularly those with modifications at the C-4 position of ring C and demethylation at the C-4' position of ring E, shift their primary target to DNA topoisomerase II nih.govnih.gov. Etoposide and teniposide (B1684490) are prime examples of such derivatives that are potent Topo II inhibitors rather than tubulin inhibitors nih.govresearchgate.net.

This compound, as a representative derivative, might exhibit either a predominant tubulin-targeting effect, a predominant Topo II-targeting effect, or a dual mechanism of action, depending on its specific chemical structure nih.govnih.gov. This structural diversity allows for the development of compounds with tailored pharmacological profiles.

Interactions with Cancer-Related Intracellular Signaling Pathways (In Vitro Cellular Models)biorxiv.org

Investigation of Downstream Signaling Cascades Affected by Derivatives

In silico studies have explored the potential interactions of Podophyllotoxin (Ptox) and its derivatives with key cancer-related targets. Docking analysis has suggested a possible interaction with and inhibition of cyclooxygenase-2 (COX-2) and aminopeptidase-N (APN). biorxiv.org Both COX-2 and APN are recognized as tumor markers, and their inhibition is considered a strategy in the prevention and therapy of carcinogenesis. biorxiv.org While these in silico findings indicate potential downstream effects related to these pathways, detailed in vitro cellular model data specifically investigating broader downstream signaling cascades directly affected by Podophyllotoxin, beyond its well-established antimitotic action, were not extensively detailed in the available research.

Analysis of Selective Cytotoxicity in Drug-Resistant Cell Lines (In Vitro)biorxiv.org

Current research highlights the ongoing need for new anticancer drugs that possess selective cytotoxic properties to minimize adverse side effects often associated with non-selective chemotherapy. biorxiv.org However, specific in vitro data detailing the selective cytotoxicity of Podophyllotoxin itself in various drug-resistant cancer cell lines were not explicitly provided in the reviewed literature.

Comprehensive Structure-Activity Relationship (SAR) Analysis of Podophyllotoxin Derivativeswikipedia.org

Podophyllotoxin is a non-alkaloid lignan (B3055560) characterized by a furonaphthodioxole skeleton bearing a 3,4,5-trimethoxyphenyl substituent. wikipedia.orgnih.gov The compound serves as a scaffold for the development of numerous derivatives. For instance, etoposide and teniposide are well-known Podophyllotoxin derivatives that have been engineered for their potent antitumor capabilities and are clinically used in cancer therapy. wikipedia.org While the existence and therapeutic application of these derivatives underscore the importance of structural modifications, a comprehensive structure-activity relationship (SAR) analysis detailing specific chemical alterations to the Podophyllotoxin core and their precise impact on biological activity, including binding affinity, cytotoxicity, and selectivity, was not extensively elaborated in the provided search results.

Computational and Theoretical Chemistry Investigations of Podophyllotoxin Derivatives

Quantum Mechanical (QM) and Density Functional Theory (DFT) Studies

Elucidation of Electronic Structure and Reactivity Profiles

While "Pod-II" itself is a descriptor and not a chemical compound with an intrinsic electronic structure, its application within interatomic potentials significantly contributes to the elucidation of electronic structure and reactivity profiles of the chemical systems it models. Ab initio methods, such as Density Functional Theory (DFT), provide highly accurate descriptions of electronic structures and are crucial for understanding chemical reactivity arxiv.orgarxiv.org. However, these methods are computationally intensive, limiting their application to small-scale systems arxiv.orgarxiv.org.

Proper Orthogonal Descriptors (PODs), including this compound, are instrumental in developing machine-learning interatomic potentials that can accurately represent the potential energy surface of multi-element systems arxiv.orgarxiv.org. These potentials are trained using data from high-fidelity ab initio calculations arxiv.orgarxiv.org. By enabling molecular dynamics simulations of large-scale systems, these POD-based potentials allow for the exploration of chemical phenomena that are directly influenced by electronic structure and reactivity, such as bond formation, breaking, and charge transfer processes, at scales inaccessible to direct quantum mechanical methods arxiv.orgarxiv.org. The accuracy of these potentials, particularly those incorporating higher-order descriptors like this compound, ensures that the underlying electronic interactions are effectively captured, thus facilitating insights into the reactivity profiles of complex materials arxiv.orgarxiv.org.

Prediction of Spectroscopic Properties and Reaction Mechanisms

The accurate representation of potential energy surfaces (PES) achieved through POD-based interatomic potentials is fundamental for predicting spectroscopic properties and understanding reaction mechanisms. Spectroscopic properties, such as vibrational frequencies, are directly related to the curvature of the PES around equilibrium geometries. By providing a computationally tractable and accurate PES, this compound-enabled potentials allow for the calculation of these properties for large and complex systems, which would otherwise be prohibitive arxiv.orgarxiv.org.

Furthermore, the exploration of reaction mechanisms often involves identifying transition states and reaction pathways on the PES. POD-based models, by offering an efficient means to evaluate energy and forces across a vast configurational space, facilitate the mapping of these pathways and the determination of activation energies arxiv.orgarxiv.org. This capability is crucial for understanding chemical transformations, catalytic processes, and material degradation mechanisms, providing a bridge between atomic-level interactions and macroscopic chemical behavior. The ability to perform extensive molecular dynamics simulations with these potentials allows for the observation of rare events and the sampling of conformational space necessary to fully characterize reaction dynamics and predict outcomes researchgate.netdatabookuw.comtandfonline.com.

Application of Proper Orthogonal Decomposition (POD) in Chemical System Modeling

Proper Orthogonal Decomposition (POD), also known as the Karhunen–Loève expansion, is a powerful dimensionality reduction technique widely applied in various scientific and engineering fields, including chemical system modeling databookuw.comupc.edusiam.org. It decomposes complex spatio-temporal data into a set of orthogonal basis functions, or "POD modes," that optimally capture the dominant features and energy of the system with a reduced number of variables databookuw.comupc.eduaiaa.org. This makes POD particularly effective for analyzing and modeling systems governed by partial differential equations and for constructing reduced-order models (ROMs) databookuw.comupc.eduresearchgate.net.

Development and Validation of Proper Orthogonal Descriptors (POD-I, this compound) for Multi-element Chemical Systems

The concept of Proper Orthogonal Descriptors (PODs) extends the utility of POD to the development of interatomic potentials for multi-element chemical systems arxiv.orgarxiv.orgosti.gov. These descriptors are designed to efficiently and accurately represent atomic neighborhood environments, forming the basis for machine-learning interatomic potentials arxiv.orgarxiv.org.

Two primary forms of POD potentials have been developed:

POD-I (Linear Potential) : This potential expresses the energy of each atom as a linear combination of proper orthogonal descriptors arxiv.orgarxiv.org. It serves as a foundational approach, demonstrating the feasibility of using POD for constructing interatomic potentials.

This compound (Quadratic Potential) : This advanced potential is constructed by composing the original multi-element descriptors to create quadratic descriptors arxiv.orgarxiv.org. This quadratic expansion allows this compound to capture higher-body interactions, leading to significantly more accurate predictions for multi-element systems compared to the linear potential arxiv.orgarxiv.org. Despite its enhanced accuracy, this compound maintains a computational complexity comparable to that of the linear potential, making it a highly efficient tool for large-scale simulations arxiv.orgarxiv.org.

The development process involves applying the Karhunen–Loève expansion to snapshots of parametrized potentials, which are functions of atom positions, atom types, and other parameters arxiv.org. These orthogonal basis functions are then aggregated into PODs based on the chemical elements of atoms, creating multi-element descriptors arxiv.org. Validation of these descriptors and the resulting potentials is typically performed by comparing their predictions against high-fidelity ab initio data for various systems, such as indium phosphide (B1233454) and titanium dioxide, demonstrating their ability to provide accurate energy and force calculations arxiv.orgarxiv.org.

Data-Driven Modeling and Reduced-Order Models for Chemical Dynamics and Interactions

The application of POD in chemical system modeling is intrinsically linked to data-driven approaches and the construction of reduced-order models (ROMs) researchgate.netdatabookuw.comtandfonline.comprinceton.edu. ROMs aim to approximate large-scale systems with much smaller ones, thereby drastically reducing computational costs while maintaining reasonable accuracy upc.edu. This is particularly beneficial for complex chemical dynamics and interactions that would otherwise be computationally prohibitive for direct simulation researchgate.netdatabookuw.comupc.edu.

POD is a cornerstone for building these data-driven ROMs. It extracts a set of basis functions (POD modes) from high-fidelity simulation data, which can then be used to project the original high-dimensional system onto a low-dimensional subspace researchgate.netdatabookuw.comtandfonline.comupc.edu. This projection allows for faster simulations of the governing equations databookuw.com. In many cases, POD is combined with machine learning techniques, such as Artificial Neural Networks (ANNs), to model the time-dependent coefficients of the POD modes, leading to "equation-free" and purely data-driven ROMs researchgate.netdatabookuw.com. This approach has been successfully applied to various chemical processes, including chemical vapor deposition, enabling efficient investigation of new chemistry pathways and real-time control of systems with unknown dynamics researchgate.net.

The effectiveness of POD in data-driven modeling stems from its ability to identify the most energetic or dominant modes of variation within a dataset, thus capturing the essential dynamics of the system with fewer degrees of freedom databookuw.comaip.org. This leads to significant speedups in computational cost, making it feasible for applications like Monte-Carlo simulations, optimization over parametrized systems, and real-time control databookuw.comupc.edu.

Theoretical Approaches for Characterizing Molecular and Interfacial Interactions

Proper Orthogonal Descriptors (PODs), including this compound, provide a robust theoretical framework for characterizing molecular and interfacial interactions, especially in multi-element chemical systems arxiv.orgarxiv.org. Interatomic potentials, built upon these descriptors, are mathematical models that represent the potential energy surface of a system as a function of atomic positions and types, effectively simplifying the complex quantum many-body problem into computationally tractable expressions arxiv.orgarxiv.org.

These POD-based potentials are particularly valuable for studying the properties of multi-element systems such as alloys, compounds, and composite materials, where properties vary significantly with both chemical structures and component compositions arxiv.orgarxiv.org. By accurately modeling the interactions between different atomic species, these theoretical approaches enable large-scale molecular dynamics simulations that can shed light on phenomena like phase transitions, material stability, and the behavior of interfaces arxiv.orgarxiv.org. The ability of this compound to capture higher-body interactions ensures a more faithful representation of the intricate forces governing these systems, leading to more reliable predictions of their physical and chemical properties arxiv.orgarxiv.org. This data-driven approach, rooted in the principles of Proper Orthogonal Decomposition, offers a powerful alternative to traditional ab initio methods for exploring complex molecular and interfacial phenomena at relevant length and time scales.

Molecular Interactions of Podophyllotoxin Derivatives with Diverse Biomolecules in Vitro/ex Vivo

Non-Covalent Interactions with Transport and Metabolic Proteins

Podophyllotoxin (B1678966) derivatives, as small molecules, are expected to engage in non-covalent interactions with various transport and metabolic proteins within biological systems. Transport proteins are specialized proteins that facilitate the movement of substances across cellular membranes, playing a critical role in drug distribution, absorption, metabolism, and excretion (ADME). These proteins can be classified into channels, which provide passageways, and carriers, which undergo conformational changes to move substances. The binding of drugs to transport proteins can significantly influence their pharmacokinetics. While specific data detailing the non-covalent interactions of "Pod-II" with named transport or metabolic proteins are not extensively documented in the available literature, general principles derived from studies on related podophyllotoxin derivatives apply. For instance, metabolic enzymes, particularly those in the liver, are known to process podophyllotoxin, leading to its metabolic map in vitro and in vivo. The interaction with such enzymes is typically non-covalent, facilitating biotransformation. The patent literature mentions "binding proteins Human genes" in association with "this compound," indicating a recognized interaction with human proteins, although the specifics of these non-covalent bindings require further elucidation fishersci.dk.

Interactions with Nucleic Acids Beyond Topoisomerase-Mediated Effects

Podophyllotoxin and its derivatives are widely recognized for their interaction with DNA topoisomerase II, an enzyme crucial for managing DNA topology. This interaction typically involves the inhibition of the enzyme's resealing activity, leading to DNA strand breaks. However, interactions with nucleic acids can extend beyond this topoisomerase-mediated effect. Studies on epipodophyllotoxins, which are derivatives of podophyllotoxin, have shown direct binding to DNA. For example, etoposide (B1684455) and teniposide (B1684490), well-known podophyllotoxin derivatives, have been observed to bind to DNA. This binding can be more pronounced with certain DNA forms, such as kinetoplast DNA, compared to plasmid DNA. Furthermore, etoposide has shown greater binding affinity to single-stranded DNA than to double-stranded linear or supercoiled DNA. These findings suggest that "this compound," as a podophyllotoxin derivative, may also exhibit direct nucleic acid binding properties independent of its topoisomerase inhibitory actions. Such non-covalent interactions could influence DNA stability, replication, or transcription, contributing to the broader biological effects of the compound.

Integration within Advanced Biomaterial Systems for Controlled Release (In Vitro)

The integration of podophyllotoxin derivatives into advanced biomaterial systems is a key strategy for achieving controlled and sustained release, thereby potentially improving therapeutic efficacy and reducing off-target effects. This approach is particularly relevant for compounds with poor water solubility or high toxicity, like some podophyllotoxin derivatives roche.com.

The in vitro release kinetics of compounds from polymeric and nanoparticulate matrices are critical for evaluating their potential for sustained molecular action. For podophyllotoxin derivatives, particularly dimeric prodrugs such as POD2-TK (a ROS-sensitive dimer prodrug of podophyllotoxin), integration into nanoparticles has been explored roche.com. These nanoparticles, often prepared by methods like nanoprecipitation using biocompatible polymers (e.g., Pluronic F127), aim to improve stability and bioavailability roche.com. In vitro drug release studies for such systems demonstrate the rate at which the active compound is liberated from the matrix under controlled conditions. For instance, PTV-NPs (nanoparticles co-assembled with POD2-TK, VK3, and F127) showed minimal release of podophyllotoxin (POD) in phosphate-buffered saline (PBS) at physiological pH over 48 hours, indicating high stability in physiological conditions roche.com.

Interactive Data Table: In Vitro Release of POD from PTV-NPs (48 hours)

| System | Release of POD (in PBS, pH 7.4) |

| PTV-NPs | <5% roche.com |

Studies on other polymeric drug nanoparticles, while not specific to "this compound," highlight methods for assessing release kinetics, including the use of USP apparatus II (paddle) combined with centrifugal ultrafiltration (CU) or dialysis membrane (DM) techniques. These methods provide crucial information on the ability of the nanoparticles to modify drug release, which can be correlated to in vivo behaviors.

Modulating the release profile of a compound from a biomaterial system is essential for achieving sustained molecular action and maintaining therapeutic concentrations over extended periods. This involves designing the biomaterial to control the rate and duration of drug release. For podophyllotoxin derivatives, the development of controlled release systems, such as those employing polymeric and nanoparticulate matrices, is a key area of research roche.com.

The design of such systems allows for the tuning of release rates through various mechanisms, including the degradation rate of microcarriers and diffusion through the biomaterial matrix. For instance, a "pod-intravaginal ring" (pod-IVR) platform has been developed for the sustained delivery of small molecules, demonstrating the ability to modulate drug release rates over a wide range nih.govbiorxiv.org. This platform utilizes polymer-coated tablets embedded in silicone rings, where the release rate can be controlled by the diameter of a delivery channel nih.gov. Similarly, matrix-based drug delivery systems, where drugs are embedded in a nanoscale polymer matrix, release their cargo as the matrix degrades. Diffusion-based systems, such as hydrogels, also allow for slow diffusion of the cargo protein. The ability to achieve burst-free, sustained release profiles, as observed with certain pod-IVR formulations, is a desirable characteristic for maintaining consistent molecular action nih.gov.

Future Research Directions and Emerging Paradigms for Podophyllotoxin Derivatives

Rational Design and Synthesis of Next-Generation Lignan (B3055560) Derivatives with Enhanced Target Selectivity

Rational design and synthesis strategies are crucial for developing podophyllotoxin (B1678966) derivatives with improved pharmacological profiles, particularly enhanced target selectivity and reduced toxicity. Modifications to the core podophyllotoxin skeleton, especially at the C-4 position, have shown promise in yielding derivatives with reduced toxicity and increased efficacy tandfonline.comfrontiersin.orgfrontiersin.org. This approach aims to optimize interactions with specific biological targets while minimizing off-target effects.

One significant strategy involves molecular hybridization or conjugation, where the podophyllotoxin moiety is combined with other molecules, either natural products or synthetic compounds, to create "hybrid systems" or "conjugates" mdpi.comfrontiersin.org. This method can lead to improved bioactivity, enhanced pharmacokinetics, and a reduction in side effects mdpi.com. For instance, biotinylated podophyllotoxin derivatives have been synthesized with the aim of achieving selective delivery to cancer cells, leveraging the higher expression of biotin (B1667282) receptors on these cells frontiersin.org. Studies have demonstrated that such derivatives can exhibit potent cytotoxic effects, with some compounds showing high activity against various cancer cell lines at nanomolar concentrations frontiersin.org.

Another area of focus is the introduction of specific functional groups to modulate activity and selectivity. For example, the incorporation of a hydrophobic disubstituted alkyl group on an acetylamino moiety at the C-4 position has been shown to be advantageous for cytotoxicity and selectivity frontiersin.org. Compound 12g, a derivative obtained through 4β-N-acetylamino substitution, exhibited greater potency and selectivity of cytotoxicity compared to etoposide (B1684455), inducing cell cycle arrest in the G2/M phase and apoptosis in cancer cells frontiersin.org. Similarly, compound E5, a novel podophyllotoxin derivative, demonstrated potent antiproliferative effects against lung cancer cells and inhibited xenograft tumor growth in vivo, showing lower toxicity to normal cells tandfonline.comnih.gov. Molecular docking studies revealed that E5 binds to tubulin at the colchicine (B1669291) site and to Akt, leading to the downregulation of PI3K/Akt pathway proteins nih.gov.

Table 1: Examples of Synthesized Podophyllotoxin Derivatives and Their Activities

| Compound | Modification Site/Strategy | Key Biological Activity | IC₅₀ Range (µM) | Reference |

| E5 | C-4 modification | Antiproliferative (A549 cells), Tubulin/Akt inhibition | 0.35 ± 0.13 | tandfonline.comnih.gov |

| 12g | 4β-N-acetylamino substitution | Cytotoxicity (HeLa, T24 cells), G2/M arrest, apoptosis | Potent | frontiersin.org |

| Biotinylated derivatives | Conjugation with biotin | Cytotoxicity (SW480, MCF-7, A-549, SMMC-7721, HL-60) | 0.13 to 0.84 | frontiersin.org |

Integration of Artificial Intelligence and Machine Learning in Computational Drug Discovery for Derivatives

The integration of artificial intelligence (AI) and machine learning (ML) is rapidly transforming computational drug discovery, offering powerful tools to accelerate the identification and optimization of podophyllotoxin derivatives. AI systems, through advanced algorithms, can analyze vast volumes of biological and chemical data, predicting the efficacy, toxicity, and potential adverse effects of new drug candidates mdpi.com. This capability is particularly valuable in the complex landscape of natural product derivatives like podophyllotoxins.

AI and ML can facilitate various stages of drug discovery, from target identification to lead optimization. For podophyllotoxin derivatives, computational methods are expected to provide a more comprehensive elucidation of their molecular mechanisms, especially concerning their interaction with tubulin and other targets researchgate.net. This can significantly accelerate the speed at which newly developed or repurposed podophyllotoxin analogs advance toward clinical use researchgate.net. Furthermore, AI algorithms can aid in the development of novel drug delivery systems, such as nanoparticles, which can address issues like systemic toxicity, drug resistance, and low bioavailability often associated with podophyllotoxin and its derivatives nih.gov. The ability of AI to learn from large datasets and improve performance over time makes it an invaluable asset in designing molecules with optimal pharmacological properties mdpi.com.

Exploration of Novel Biological Targets and Polypharmacology Approaches for Derivatives

While podophyllotoxin and its clinically used derivatives (like etoposide and teniposide) are well-known for their primary mechanisms involving tubulin inhibition and DNA topoisomerase II poisoning, respectively, future research is increasingly focusing on exploring novel biological targets and polypharmacology approaches frontiersin.orgresearchgate.netnih.govfrontiersin.org. Polypharmacology, the strategy of designing drugs that interact with multiple targets, can lead to improved efficacy and reduced side effects by modulating various cellular mechanisms simultaneously frontiersin.orgscience.gov.

Beyond tubulin and topoisomerase II, researchers are investigating other pathways and proteins influenced by podophyllotoxin derivatives. For example, 4'-demethylpodophyllotoxin (B190941) (DOP), a derivative of podophyllotoxin, has been shown to function by activating the PI3K-AKT pathway, leading to tumor cell apoptosis and cell cycle arrest in colorectal cancer cells nih.gov. This suggests that derivatives can exert their anticancer effects through diverse mechanisms beyond the classical tubulin and topoisomerase II inhibition. Other studies have explored the inhibition of targets like cyclooxygenase-2 (COX-2) and aminopeptidase (B13392206) N (APN) by podophyllotoxin and its in silico derivatives, highlighting the potential for multi-target engagement biorxiv.org.

The exploration of novel targets also extends to addressing drug resistance, a major challenge in cancer therapy. Podophyllotoxin derivatives have demonstrated selective high toxicity against various drug-resistant tumor cells frontiersin.orgnih.gov. By understanding the crosstalk with cancer-related signaling pathways, researchers aim to develop more selective antitumor drugs with fewer systemic side effects nih.gov.

Development and Application of Advanced In Vitro and Organoid Research Models for Mechanistic Elucidation

The development and application of advanced in vitro and organoid research models are critical for a deeper mechanistic elucidation of podophyllotoxin derivatives and for more effective drug screening. These models offer more physiologically relevant environments compared to traditional 2D cell cultures, allowing for a better understanding of drug action and resistance mechanisms.

Organoids, which are 3D multicellular structures derived from stem cells that mimic the architecture and function of native organs, are emerging as powerful tools in drug discovery and mechanistic studies biorxiv.orgresearchgate.net. For instance, high-throughput drug screening utilizing tumor organoids derived from patients has been employed to identify compounds with significant therapeutic effects, such as 4'-demethylpodophyllotoxin (DOP) in colorectal cancer nih.gov. DOP exhibited potent anti-tumor effects on colorectal cancer cell lines and patient-derived tumor organoids, inducing DNA damage, cell cycle arrest, and apoptosis nih.gov.

These advanced in vitro models, including organoids and 3D cell cultures, can rationalize drug discovery and drug repositioning efforts biorxiv.org. They provide a platform to study complex biological processes, such as cell cycle arrest, apoptosis, and the regulation of signaling pathways, in a context that closely resembles in vivo conditions frontiersin.orgnih.gov. The ability to precisely control the cellular microenvironment in these models facilitates detailed mechanistic investigations into how podophyllotoxin derivatives interact with their targets and elicit their biological responses.

Q & A

Q. What are effective ways to visualize complex this compound data for academic audiences?

- Methodological Guidance : Use tools like R/ggplot2 or Python/Matplotlib for customizable plots . Highlight key trends (e.g., dose-response curves) while providing access to underlying data via interactive dashboards . Adopt journal-specific formatting guidelines for figures .

Tables: Key Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.